Piperidine-3-sulfonic Acid
Overview
Description
Piperidine-3-sulfonic acid is a compound with the CAS Number: 51036-12-5 and a molecular weight of 165.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives has been elaborated using polystyrene sulfonic acid catalyst via tandem reactions of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines . Another process for the preparation of pyridine-3-sulphonic acid involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with five carbon atoms and one nitrogen atom . It contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis
Piperidine derivatives have been synthesized using polystyrene sulfonic acid as a catalyst via tandem reactions of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines . This method has been noted for its shorter reaction times, high yields, and the use of a polymer-supported inexpensive catalyst .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Medicinal Chemistry and Biological Activities
Cyclic sulfones and sulfonamide compounds exhibit a wide range of biological activities and are extensively used in medicinal chemistry. They show strong medicinal activities like antimalarial, antimicrobial, anti-inflammatory, anticancer, anti-HIV effects, and more. These compounds are also pivotal in the treatment of diseases such as dermatitis herpetiformis, leprosy, tuberculosis, among others. Given their extensive biological activities, there's considerable interest in synthesizing various sulfone compounds for advanced research beneficial to society and science (Alam et al., 2018).
Environmental Interactions and Toxicology
The environmental interactions and toxicology of perfluoroalkyl acids, a category that includes compounds similar to Piperidine-3-sulfonic acid derivatives, are significant in understanding their impact. These substances, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are used in numerous industrial and consumer products. Their widespread prevalence in humans has prompted concerns and renewed efforts to understand the inherent hazards in these compounds, especially their developmental toxicity (Lau, Butenhoff, & Rogers, 2004). Furthermore, studies on the microbial degradation of polyfluoroalkyl chemicals are crucial in evaluating the environmental fate and effects of these precursors and their links to PFSAs and PFCAs, which have toxic profiles (Liu & Mejia Avendaño, 2013).
Pharmaceutical and Industrial Applications
Sulfonamide compounds, which include derivatives of this compound, are significant in the pharmaceutical industry. They are utilized in various capacities, such as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. The versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry have been recognized for their potential in discovering functional molecules and pharmaceuticals (Gulcin & Taslimi, 2018).
Environmental Monitoring and Risk Assessment
In assessing human health risks, in vivo and in vitro studies of PFOS, a compound related to this compound, indicate its toxic effects and mechanisms. These studies have confirmed the human health risks of PFOS, especially through exposure via food and drinking water. Understanding the chronic toxicity and molecular mechanisms of such compounds is crucial for future research in assessing their human health risks (Zeng et al., 2019).
Safety and Hazards
Future Directions
Piperidine derivatives have been recognized for their significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Thus, the future directions in the study and application of Piperidine-3-sulfonic acid may involve further exploration of its potential uses in pharmaceuticals and the development of more efficient synthesis methods.
Mechanism of Action
Mode of Action
Piperidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of Piperidine-3-sulfonic Acid with its targets.
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc
Result of Action
Piperidine derivatives have shown therapeutic potential against various diseases . More research is needed to describe the specific effects of this compound’s action.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of piperidine derivatives
Properties
IUPAC Name |
piperidine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-2-1-3-6-4-5/h5-6H,1-4H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRHBIGQXOSCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330408 | |
Record name | Piperidine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-12-5 | |
Record name | Piperidine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperidine-3-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Piperidine-3-sulfonic Acid has been shown to inhibit the phosphorylation of an approximately 44-kDa protein found in the mitochondrial fraction of rat hearts. While the exact function of this 44-kDa protein remains unclear, its phosphorylation state is thought to be involved in regulating mitochondrial function. Further research is needed to elucidate the precise mechanism of interaction and its implications on mitochondrial activity.
A: Studies indicate that the inhibitory activity of this compound on the phosphorylation of the 44-kDa protein is closely linked to its structural similarity to taurine. The presence of the N-C-C-S moiety within its semirigid saturated ring structure appears crucial for its activity. Interestingly, despite having a different electronic nature due to its zwitterionic form, taurine exhibits a competitive relationship with this compound, suggesting they might share a similar binding site. Further investigations into the SAR of related compounds could offer valuable insights into designing more potent and selective modulators of this phosphorylation pathway.
A: Research suggests that this compound acts mutually exclusive with taurine, indicating a similar mode of action. When combined in a fixed 1:1 ratio, their inhibitory effects on the 44-kDa protein phosphorylation exhibit slight antagonism across a range of concentrations. This observation suggests that these compounds might compete for the same binding site or influence a common downstream pathway. Further research is needed to fully understand the implications of their combined use.
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